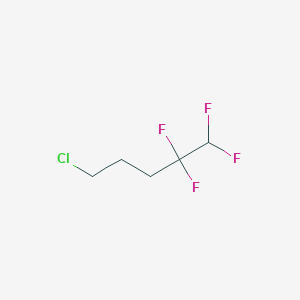
5-Chloro-1,1,2,2-tetrafluoropentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1,1,2,2-tetrafluoropentane is an organofluorine compound with the molecular formula C5H7ClF4 It is a halogenated hydrocarbon, characterized by the presence of chlorine and fluorine atoms attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,1,2,2-tetrafluoropentane can be achieved through several methods. One common approach involves the chlorination of 1,1,2,2-tetrafluoropentane using chlorine gas under controlled conditions. The reaction typically requires a catalyst, such as iron(III) chloride, and is conducted at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also incorporate purification steps, such as distillation or recrystallization, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,1,2,2-tetrafluoropentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions.
Reduction Reactions: Reduction of the compound can yield hydrocarbons with fewer halogen atoms.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia are commonly used in substitution reactions, typically conducted in polar solvents such as water or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed, often in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used for reduction reactions.
Major Products Formed
Substitution: Products include 5-hydroxy-1,1,2,2-tetrafluoropentane or 5-amino-1,1,2,2-tetrafluoropentane.
Oxidation: Products include 5-chloro-1,1,2,2-tetrafluoropentan-2-ol or 5-chloro-1,1,2,2-tetrafluoropentan-2-one.
Reduction: Products include 1,1,2,2-tetrafluoropentane or partially dehalogenated derivatives.
Scientific Research Applications
5-Chloro-1,1,2,2-tetrafluoropentane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants, due to its unique physicochemical properties.
Mechanism of Action
The mechanism by which 5-Chloro-1,1,2,2-tetrafluoropentane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its ability to form strong interactions with these targets, potentially leading to inhibition or activation of specific biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1,1,2,2-tetrafluoroethane: Similar in structure but with a shorter carbon chain.
1,1,2,2-Tetrafluoropentane: Lacks the chlorine atom, resulting in different reactivity and applications.
5-Bromo-1,1,2,2-tetrafluoropentane: Contains a bromine atom instead of chlorine, leading to variations in chemical behavior.
Uniqueness
5-Chloro-1,1,2,2-tetrafluoropentane is unique due to the specific arrangement of chlorine and fluorine atoms, which imparts distinct reactivity and physicochemical properties. This makes it valuable for specialized applications where such properties are desired.
Properties
Molecular Formula |
C5H7ClF4 |
|---|---|
Molecular Weight |
178.55 g/mol |
IUPAC Name |
5-chloro-1,1,2,2-tetrafluoropentane |
InChI |
InChI=1S/C5H7ClF4/c6-3-1-2-5(9,10)4(7)8/h4H,1-3H2 |
InChI Key |
PJNJNHYMQQFBDM-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(F)F)(F)F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


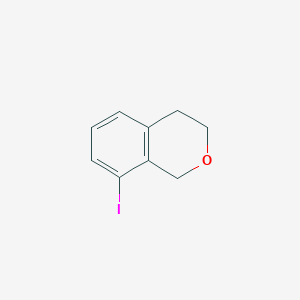
![N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide](/img/structure/B13159643.png)

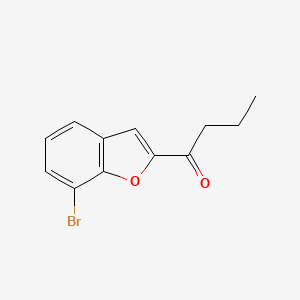
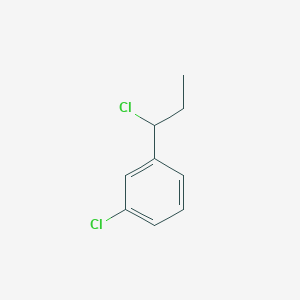
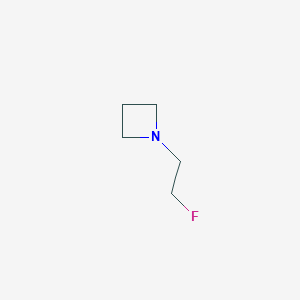

![2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13159669.png)
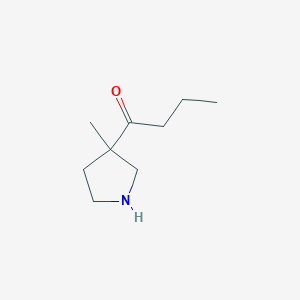



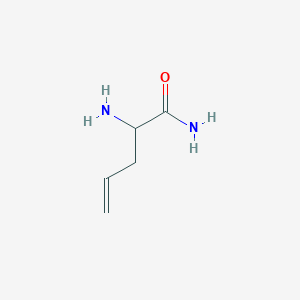
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13159714.png)
